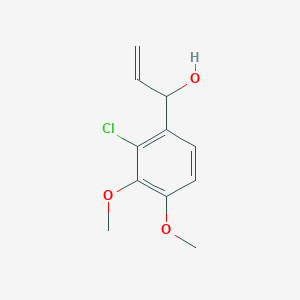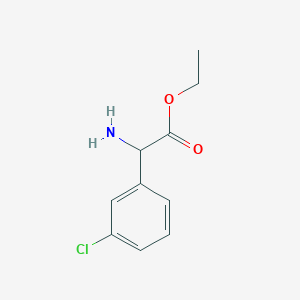
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Isoxazole Ring: This can be synthesized by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling of Rings: The final step involves coupling the imidazole and isoxazole rings under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole ring.
Reduction: Products include alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated derivatives of the compound.
科学研究应用
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological pathways, modulating their function.
相似化合物的比较
Similar Compounds
- 5-Methyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- 5-Ethyl-3-(1-ethyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- 5-Ethyl-3-(1-methyl-1h-imidazol-4-yl)isoxazole-4-carboxylic acid
Uniqueness
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both imidazole and isoxazole rings provides a versatile scaffold for further functionalization and potential therapeutic applications.
属性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
5-ethyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-5-13(6)2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI 键 |
PLSLYXSTKVOVRU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)


![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
